molecular formula C22H24N4O3 B12160992 (4-Hydroxy-6-methoxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

(4-Hydroxy-6-methoxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B12160992
M. Wt: 392.5 g/mol
InChI Key: XSNPDUAJKVWCQC-UHFFFAOYSA-N
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Description

(4-Hydroxy-6-methoxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone is a complex organic compound that features a quinoline core substituted with hydroxy and methoxy groups, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-6-methoxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. The process may start with the formation of the quinoline core, followed by the introduction of hydroxy and methoxy groups. The piperazine ring is then attached via a nucleophilic substitution reaction, and finally, the pyridine moiety is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-6-methoxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The quinoline core can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a quinoline ketone derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (4-Hydroxy-6-methoxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone may be studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new treatments for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities, such as improved conductivity or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of (4-Hydroxy-6-methoxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-Hydroxy-6-methoxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone apart from these similar compounds is its unique combination of functional groups and the presence of both a quinoline core and a piperazine ring

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

6-methoxy-3-[4-(2-pyridin-4-ylethyl)piperazine-1-carbonyl]-1H-quinolin-4-one

InChI

InChI=1S/C22H24N4O3/c1-29-17-2-3-20-18(14-17)21(27)19(15-24-20)22(28)26-12-10-25(11-13-26)9-6-16-4-7-23-8-5-16/h2-5,7-8,14-15H,6,9-13H2,1H3,(H,24,27)

InChI Key

XSNPDUAJKVWCQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)N3CCN(CC3)CCC4=CC=NC=C4

Origin of Product

United States

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